molecular formula C18H28N2O B4805078 4-phenyl-N-(1-propylpiperidin-4-yl)butanamide

4-phenyl-N-(1-propylpiperidin-4-yl)butanamide

Cat. No.: B4805078
M. Wt: 288.4 g/mol
InChI Key: HFRDJTKAKRDCFI-UHFFFAOYSA-N
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Description

4-phenyl-N-(1-propylpiperidin-4-yl)butanamide is a synthetic compound that belongs to the class of fentanyl analogs. These compounds are known for their potent analgesic properties and are often used in scientific research to study pain management and opioid receptor interactions .

Preparation Methods

The synthesis of 4-phenyl-N-(1-propylpiperidin-4-yl)butanamide typically involves the reaction of 4-phenylbutanoyl chloride with 1-propyl-4-piperidone in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-phenyl-N-(1-propylpiperidin-4-yl)butanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include N-oxide derivatives, alcohol derivatives, and substituted piperidine derivatives .

Scientific Research Applications

4-phenyl-N-(1-propylpiperidin-4-yl)butanamide is widely used in scientific research for its potent analgesic properties. It is used to study:

Mechanism of Action

The compound exerts its effects by binding to the μ-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters like substance P and glutamate, which are involved in pain transmission. The activation of μ-opioid receptors also leads to hyperpolarization of neurons, reducing their excitability and thus providing analgesic effects .

Comparison with Similar Compounds

4-phenyl-N-(1-propylpiperidin-4-yl)butanamide is similar to other fentanyl analogs such as:

The uniqueness of this compound lies in its specific structural modifications, which may offer different pharmacokinetic properties and receptor binding affinities compared to other fentanyl analogs .

Properties

IUPAC Name

4-phenyl-N-(1-propylpiperidin-4-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-2-13-20-14-11-17(12-15-20)19-18(21)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,17H,2,6,9-15H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRDJTKAKRDCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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